molecular formula C13H27ClN2O2 B6608110 tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride CAS No. 2839128-52-6

tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride

Cat. No.: B6608110
CAS No.: 2839128-52-6
M. Wt: 278.82 g/mol
InChI Key: SFHDBOBDJKAUIU-ACMTZBLWSA-N
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Description

Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride (TBN-EPC) is an organic compound with a wide variety of applications. It is a white solid that is soluble in water, alcohol, and other organic solvents. TBN-EPC is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst for chemical reactions and as a stabilizer for polymers.

Scientific Research Applications

Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride is used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It has also been used to study the structure and reactivity of metal complexes. In addition, it has been used as a model for the study of enzyme-catalyzed reactions.

Mechanism of Action

Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride is a ligand that binds to metal ions and forms metal complexes. The metal complexes can then be used to catalyze reactions. The metal complexes of this compound are also used to study the structure and reactivity of metal complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria and fungi, as well as to act as an antioxidant. It has also been shown to have anti-inflammatory, anti-allergy, and anti-cancer properties. In addition, it has been shown to have antifungal, antiviral, and antimalarial properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride has several advantages for laboratory experiments. It is relatively non-toxic and has a low vapor pressure, making it safe to handle. It is also soluble in many organic solvents, making it easy to use in various reactions. However, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride. It could be used as a catalyst for other chemical reactions, such as the synthesis of pharmaceuticals or agrochemicals. It could also be used as a ligand in coordination chemistry to study the structure and reactivity of metal complexes. In addition, it could be used to study the mechanism of enzyme-catalyzed reactions. Finally, it could be used as a model for the study of drug metabolism and pharmacokinetics.

Synthesis Methods

Tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride can be synthesized by a simple two-step process. In the first step, tert-butyl carbamate is reacted with ethylpiperidine in the presence of an anhydrous solvent such as dichloromethane. The reaction yields an intermediate product, which is then hydrolyzed with hydrochloric acid to yield the final product.

Properties

IUPAC Name

tert-butyl N-[[(3R,4R)-3-ethylpiperidin-4-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-5-10-8-14-7-6-11(10)9-15-12(16)17-13(2,3)4;/h10-11,14H,5-9H2,1-4H3,(H,15,16);1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHDBOBDJKAUIU-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1CNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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